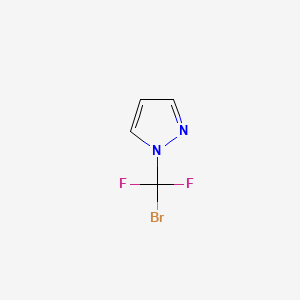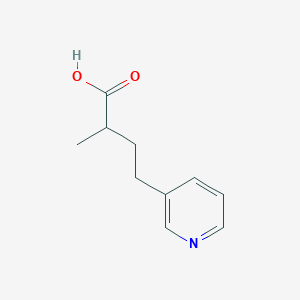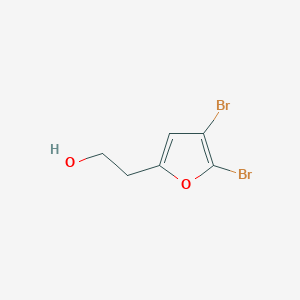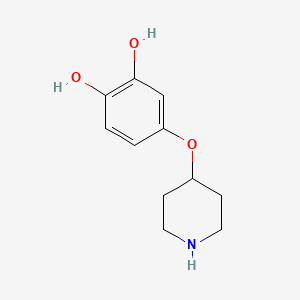
4-(Piperidin-4-yloxy)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yloxy)benzene-1,2-diol is a chemical compound that features a piperidine ring attached to a benzene ring with two hydroxyl groups. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)benzene-1,2-diol typically involves the reaction of piperidine with a benzene derivative that has hydroxyl groups in the 1 and 2 positions. One common method involves the nucleophilic substitution reaction where piperidine reacts with 1,2-dihydroxybenzene under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents and catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-yloxy)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Dehydroxylated benzene derivatives.
Substitution: Piperidine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(Piperidin-4-yloxy)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its piperidine moiety.
Industry: Used in the production of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-yloxy)benzene-1,2-diol involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-4-yloxy)benzene-1,3-diol: Similar structure but with hydroxyl groups in the 1 and 3 positions.
4-(Piperidin-4-yloxy)benzene-1,4-diol: Hydroxyl groups in the 1 and 4 positions.
4-(Piperidin-4-yloxy)benzene-1,2-diamine: Amino groups instead of hydroxyl groups
Uniqueness
4-(Piperidin-4-yloxy)benzene-1,2-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-piperidin-4-yloxybenzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-10-2-1-9(7-11(10)14)15-8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |
Clave InChI |
PEIFCKOZACHPMG-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1OC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



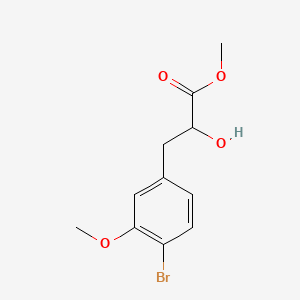
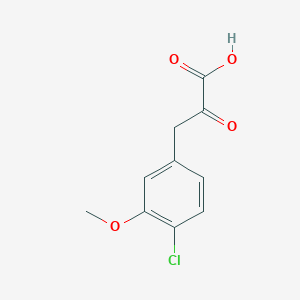




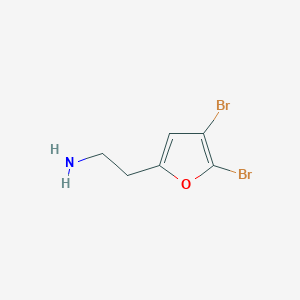
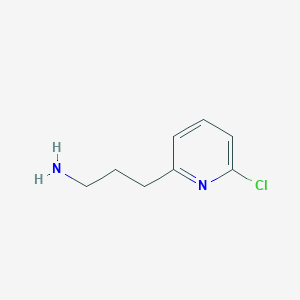
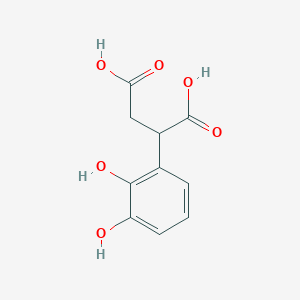
![2-Bromo-1-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B13590674.png)
